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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cerium-140 (¹⁴⁰Ce) labeled antibodies for use in

mass cytometry (CyTOF). It is intended to help researchers make informed decisions when

including ¹⁴⁰Ce in their antibody panels by comparing its performance characteristics to other

commonly used metal isotope labels. This document provides supporting data from various

sources and detailed experimental protocols for antibody labeling.

Introduction to Cerium-140 in Mass Cytometry
Mass cytometry, or CyTOF, is a powerful technology that utilizes antibodies tagged with stable

heavy metal isotopes to enable highly multiplexed single-cell analysis. This method overcomes

the spectral overlap limitations of traditional fluorescence-based flow cytometry, allowing for the

simultaneous measurement of over 40 parameters. The lanthanide series of elements provides

a large number of stable isotopes, and Cerium-140 is one such isotope used for labeling

antibodies. However, its performance relative to other metal tags, particularly heavier

lanthanides, presents several considerations for experimental design.

Comparative Analysis of Cerium-140 Labeled
Antibodies
The choice of a metal isotope for antibody conjugation in a mass cytometry panel is critical and

depends on factors such as the abundance of the target antigen, the sensitivity of the
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instrument to the specific metal, and potential sources of signal interference.

Performance Characteristics
Cerium-140, as one of the lighter lanthanide isotopes, has distinct characteristics that

differentiate it from heavier lanthanides and other metal tags.

Feature Cerium-140 (¹⁴⁰Ce)
Heavier
Lanthanides (e.g.,
¹⁶⁹Tm, ¹⁷⁶Yb)

Other Metals (e.g.,
²⁰⁹Bi)

Relative Signal

Intensity
Lower

Higher (¹⁶⁹Tm is

considered one of the

brightest)[1]

Varies

Oxide Formation

(M+16 Spillover)

Present and can be

significant (¹⁴⁰Ce¹⁶O⁺

interferes with ¹⁵⁶Gd⁺)

[2]

Lower or absent for

the heaviest

lanthanides[2]

Absent[2]

Background Noise

Can be high and

variable, especially in

tissue-derived

samples[3]

Generally lower Varies by metal

Suitability for Antigen

Abundance

Best for highly

abundant antigens

due to lower signal

intensity[4]

Suitable for low to

medium abundance

antigens[4]

Dependent on the

specific metal's

properties

Availability in

Commercial Kits

Less common; often

requires custom

ordering of the

isotope[3]

Widely available in

commercial antibody

labeling kits

Some are available in

kits

Key Considerations for Using Cerium-140
Oxide Spillover: A significant challenge with lighter lanthanides, including Cerium-140, is the

formation of metal oxides in the argon plasma of the mass cytometer. This "M+16" effect can
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cause signal from the ¹⁴⁰Ce channel to spill over into the channel for heavier isotopes,

specifically ¹⁵⁶Gd⁺ (140 + 16 = 156).[2] This necessitates careful panel design to avoid

placing a ¹⁴⁰Ce-labeled antibody in a panel with a ¹⁵⁶Gd-labeled antibody targeting a co-

expressed marker.

Signal Intensity: The mass cytometry instrument has lower sensitivity in the lower mass

range where ¹⁴⁰Ce resides.[5] Consequently, ¹⁴⁰Ce is considered a "dimmer" channel. It is

therefore recommended to pair ¹⁴⁰Ce with antibodies against highly expressed antigens to

ensure a detectable signal above background.[4]

Background Noise: There are reports of higher intrinsic background in the ¹⁴⁰Ce channel,

which can be exacerbated in digested tissue samples.[3] This can reduce the signal-to-noise

ratio and make it difficult to resolve dimly expressed markers. The source of this background

can sometimes be environmental contamination.[4]

Experimental Protocols
The following is a detailed methodology for labeling an antibody with a lanthanide isotope such

as Cerium-140, adapted from the widely used Maxpar® antibody labeling kits.

Antibody Labeling with a Lanthanide Isotope
Materials:

Purified, carrier-free antibody (100 µg)

Maxpar® Antibody Labeling Kit (or equivalent reagents: R-Buffer, C-Buffer, L-Buffer, W-

Buffer, and a metal-chelating polymer)

Lanthanide isotope solution (e.g., ¹⁴⁰Ce)

50 kDa centrifugal filter units

Microcentrifuge

Incubator or water bath at 37°C

Pipettes and filter tips
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Procedure:

Polymer Loading with Lanthanide:

1. Equilibrate the metal-chelating polymer to room temperature.

2. Resuspend the polymer in 95 µL of L-Buffer.

3. Add 5 µL of the lanthanide solution (e.g., ¹⁴⁰Ce) to the resuspended polymer.

4. Mix thoroughly by pipetting.

5. Incubate at 37°C for 30-40 minutes.

Antibody Reduction:

1. While the polymer is loading, add 100 µg of the antibody to a 50 kDa centrifugal filter unit.

2. Add R-Buffer to the filter unit to a total volume of 400 µL.

3. Centrifuge at 12,000 x g for 10 minutes. Discard the flow-through.

4. Prepare a 4 mM TCEP solution in R-Buffer.

5. Add 100 µL of the 4 mM TCEP solution to the antibody in the filter unit.

6. Incubate at 37°C for 30 minutes.

Purification of Loaded Polymer and Reduced Antibody:

1. After their respective incubations, purify both the lanthanide-loaded polymer and the

reduced antibody by washing with appropriate buffers (C-Buffer for the polymer, and

additional C-Buffer washes for the antibody) using centrifugal filtration.

Conjugation:

1. Resuspend the purified lanthanide-loaded polymer in C-Buffer.
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2. Transfer the resuspended polymer to the filter unit containing the purified, reduced

antibody.

3. Mix gently by pipetting.

4. Incubate at 37°C for 1.5 hours.

Washing and Final Formulation:

1. Wash the conjugated antibody three times with 400 µL of W-Buffer using the 50 kDa filter

unit.

2. After the final wash, recover the labeled antibody by inverting the filter unit into a clean

collection tube and centrifuging at 1,000 x g for 2 minutes.

3. Determine the antibody concentration and store in an appropriate antibody stabilization

buffer at 4°C.

Visualizations
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Caption: Workflow for labeling an antibody with a lanthanide isotope.
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Example Signaling Pathway Analysis using Mass
Cytometry
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Caption: T-cell receptor signaling pathway amenable to CyTOF analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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